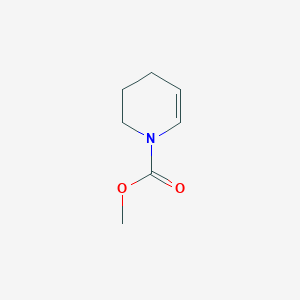![molecular formula C8H15NO2S B2873684 N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide CAS No. 1822334-01-9](/img/structure/B2873684.png)
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide:
Applications De Recherche Scientifique
Chemistry:
Catalysis: The unique structure of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide makes it a potential ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies to understand the interactions of bicyclic compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Mécanisme D'action
Mode of Action
The mode of action of N-[(2S)-bicyclo[22It is known that the compound can undergo reactions with other substances such as epichlorohydrin . .
Biochemical Pathways
The biochemical pathways affected by N-[(2S)-bicyclo[22The compound is known to participate in reactions that lead to the formation of new compounds , but the downstream effects on biochemical pathways remain to be investigated.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide typically begins with bicyclo[2.2.1]heptan-2-ol.
Sulfonamide Formation: The hydroxyl group of bicyclo[2.2.1]heptan-2-ol is converted to a sulfonamide group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methanesulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bicyclo[2.2.1]heptane ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure.
Bicyclo[2.2.1]heptan-2-ol: The alcohol derivative.
Bicyclo[2.2.1]heptane-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness: N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts different chemical and biological properties compared to its analogs. This makes it particularly useful in applications where sulfonamide functionality is desired.
Propriétés
IUPAC Name |
N-[(2S)-2-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJDCHSWESIWMR-RRQHEKLDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)

![3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine](/img/structure/B2873603.png)
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)



![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)



![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

